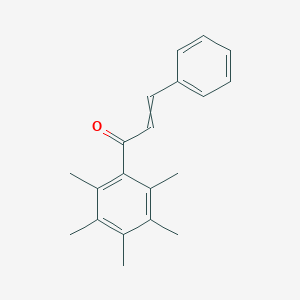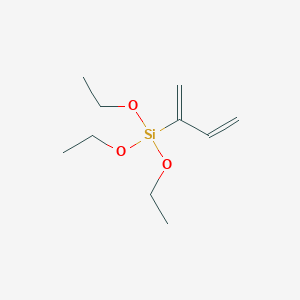
(Buta-1,3-dien-2-yl)(triethoxy)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Buta-1,3-dien-2-yl)(triethoxy)silane is an organosilicon compound characterized by the presence of a butadiene moiety and three ethoxy groups attached to a silicon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Buta-1,3-dien-2-yl)(triethoxy)silane typically involves the reaction of buta-1,3-dien-2-ylmagnesium chloride with triethoxy(3-iodopropyl)silane in the presence of a catalyst such as copper(II) chloride and lithium chloride in tetrahydrofuran (THF) at low temperatures . This Grignard reaction is a common method for forming carbon-silicon bonds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(Buta-1,3-dien-2-yl)(triethoxy)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the ethoxy groups to hydrides or other functional groups.
Substitution: The ethoxy groups can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Chemistry
In chemistry, (Buta-1,3-dien-2-yl)(triethoxy)silane is used as a precursor for the synthesis of more complex organosilicon compounds. It is also employed in cross-coupling reactions and as a building block for polymer synthesis.
Biology and Medicine
While specific biological and medicinal applications are less common, the compound’s derivatives may be explored for their potential use in drug delivery systems and as bioactive materials.
Industry
In the industrial sector, this compound is utilized in the production of silicone-based materials, coatings, and adhesives. Its ability to form strong bonds with various substrates makes it valuable in surface modification and material enhancement .
作用機序
The mechanism of action of (Buta-1,3-dien-2-yl)(triethoxy)silane involves the formation of silicon-carbon bonds through nucleophilic substitution or addition reactions. The silicon atom acts as an electrophilic center, facilitating the attack by nucleophiles. The molecular targets and pathways involved depend on the specific reaction and application, with common pathways including the formation of siloxane linkages and cross-linked polymer networks .
類似化合物との比較
Similar Compounds
- (Buta-1,3-dien-2-yloxy)trimethylsilane
- (Buta-2,3-dien-1-yloxy)(tert-butyl)dimethylsilane
- Triethoxy(octyl)silane
Uniqueness
(Buta-1,3-dien-2-yl)(triethoxy)silane is unique due to its combination of a butadiene moiety and triethoxy groups, which confer distinct reactivity and versatility in chemical synthesis. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications in materials science and organic synthesis .
特性
CAS番号 |
124597-49-5 |
|---|---|
分子式 |
C10H20O3Si |
分子量 |
216.35 g/mol |
IUPAC名 |
buta-1,3-dien-2-yl(triethoxy)silane |
InChI |
InChI=1S/C10H20O3Si/c1-6-10(5)14(11-7-2,12-8-3)13-9-4/h6H,1,5,7-9H2,2-4H3 |
InChIキー |
SGAHOMRZKDFGTD-UHFFFAOYSA-N |
正規SMILES |
CCO[Si](C(=C)C=C)(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Acetyl chloride, [4-nitro-3-(trifluoromethyl)phenoxy]-](/img/structure/B14294426.png)
![3a,4-Dihydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B14294430.png)
![5-[(Benzenesulfonyl)methyl]-3-methoxy-1-oxo-1lambda~5~,2,4-triazine](/img/structure/B14294433.png)
![{2-Hydroxy-6-[(phenylsulfanyl)methyl]oxan-4-yl}acetonitrile](/img/structure/B14294441.png)
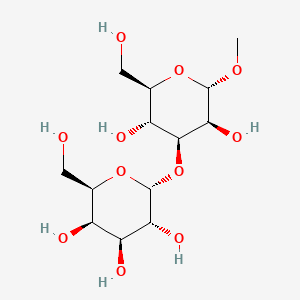

![Magnesium, bromo[6-[(tetrahydro-2H-pyran-2-yl)oxy]hexyl]-](/img/structure/B14294461.png)
![1-(Pentachloroethoxy)dibenzo[b,d]furan](/img/structure/B14294469.png)
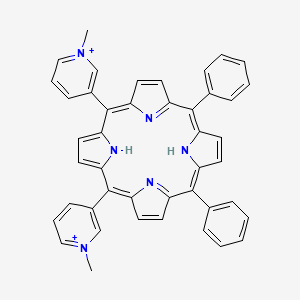
![Silane, [[(2,6-dimethylphenyl)imino]phenylmethyl]trimethyl-](/img/structure/B14294485.png)
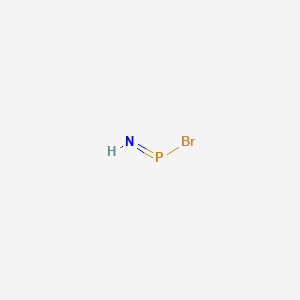
![1-[(But-3-en-1-yl)oxy]-2,3,4,5,6-pentafluorobenzene](/img/structure/B14294498.png)
